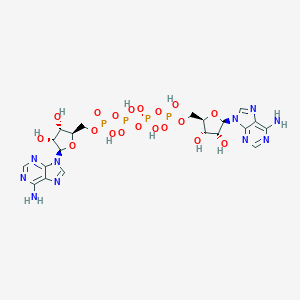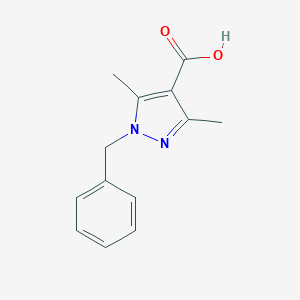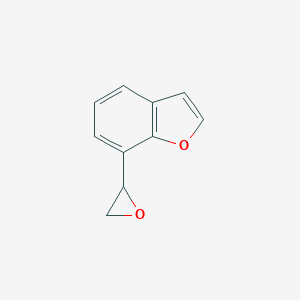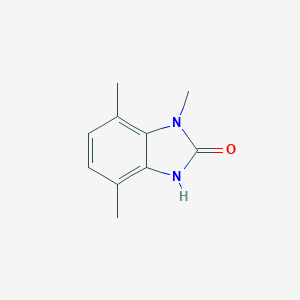
4'-Methyl-2,2'-bipyridine-4-carboxylic acid
説明
Synthesis Analysis
The synthesis of 4,4'-bipyridine-2-carboxylic acid, a closely related compound, involves starting from 4,4'-bipyridine. Its reactions with transition metals such as zinc and manganese have been studied to establish the coordination characteristics of the product and of synthetic intermediates like 2-methyl-4,4'-bipyridine (Chen et al., 2006). Another approach involves the acid-directed in situ oxidation and decarboxylation of 4,4′,6,6′-tetramethyl-2,2′-bipyridine to synthesize derivatives (Kelly et al., 2013).
Molecular Structure Analysis
The molecular structure of 4,4'-bipyridine derivatives has been elucidated using single-crystal X-ray diffraction. The coordination chemistry reveals the ability of these ligands to form metal-containing building blocks, crucial for the assembly of mixed-metal framework materials. For instance, the mixed-metal coordination polymer Cu(PPCA)(2)HgI(2) showcases the structural potential of these ligands (Chen et al., 2006).
Chemical Reactions and Properties
Reactions with transition metals highlight the coordination capabilities of 4'-Methyl-2,2'-bipyridine-4-carboxylic acid derivatives. These compounds are instrumental in forming coordination polymers and frameworks with various metals, demonstrating a wide range of chemical reactivity and versatility in synthesis (Ellsworth et al., 2008).
科学的研究の応用
Application 1: Fluorescent Chemosensor for Copper(II)
- Scientific Field : Analytical Sciences .
- Summary of the Application : In this research, bis (2,2′-bipyridine) (4-methyl-2,2,-bipyridine-4′-carboxylic acid)ruthenium (II)-2PF 6- complex (1), was first used as a fluorescent chemosensor to recognize Cu (II) in EtOH/H2O (1:1, v/v) solution .
- Methods of Application or Experimental Procedures : The response of the sensor is based on the fluorescence quenching of complex 1 by binding with Cu (II) .
- Results or Outcomes : The sensor can be applied to the quantification of Cu (II) with a linear range covering from 5.0 x 10 -8 to 1.0 x 10 -4 M and a detection limit of 4.2 x 10 -8 M . The experiment results show that the response behavior of 1 to Cu (II) is pH independent in medium condition (pH 4.0 - 8.0), and show excellent selectivity for Cu (II) over other transition metal cations .
Application 2: Synthesis of Bipyridine Derivatives
- Scientific Field : Organic Chemistry .
- Summary of the Application : Bipyridine and related compounds are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
- Methods of Application or Experimental Procedures : Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .
- Results or Outcomes : Many synthetic methods for the preparation of bipyridines have been developed but suffer from low conversion rates and harsh reaction conditions; thus, new methods are now being developed .
Application 3: Cocrystallization
- Scientific Field : Crystal Engineering .
- Summary of the Application : Bipyridines, including 2,2’-bipyridine and 4,4’-bipyridine, are increasingly used as coformers for cocrystallization .
- Methods of Application or Experimental Procedures : The specific methods of cocrystallization can vary, but often involve dissolving the two components in a suitable solvent and then allowing the solvent to slowly evaporate .
- Results or Outcomes : The resulting cocrystals can have unique properties, such as improved solubility or stability, compared to the individual components .
Application 4: Synthesis of Complex Compounds
- Scientific Field : Inorganic Chemistry .
- Summary of the Application : 4’-Methyl-2,2’-bipyridine-4-carboxylic acid is often used as a starting material in the synthesis of complex compounds .
- Methods of Application or Experimental Procedures : The specific methods can vary widely depending on the desired end product, but often involve reactions with various metal ions .
- Results or Outcomes : The resulting compounds can have a wide range of properties and potential applications, from catalysis to materials science .
Application 5: Ligand for Catalysts
- Scientific Field : Catalysis .
- Summary of the Application : Bipyridine and its derivatives, including 4’-Methyl-2,2’-bipyridine-4-carboxylic acid, are often used as ligands in the development of catalysts .
- Methods of Application or Experimental Procedures : The specific methods can vary, but often involve the formation of a complex between the bipyridine ligand and a metal ion .
- Results or Outcomes : The resulting catalysts can be used in a variety of chemical reactions, potentially improving their efficiency or selectivity .
特性
IUPAC Name |
2-(4-methylpyridin-2-yl)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-8-2-4-13-10(6-8)11-7-9(12(15)16)3-5-14-11/h2-7H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJWPWXRHHUDRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456201 | |
| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methyl-2,2'-bipyridine-4-carboxylic acid | |
CAS RN |
103946-54-9 | |
| Record name | 4′-Methyl[2,2′-bipyridine]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103946-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-METHYL-2,2'-BIPYRIDINE-4-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




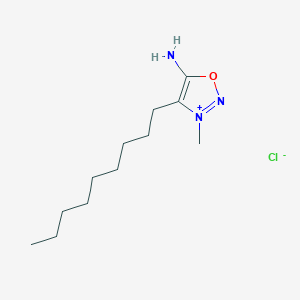
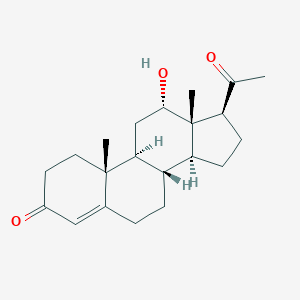
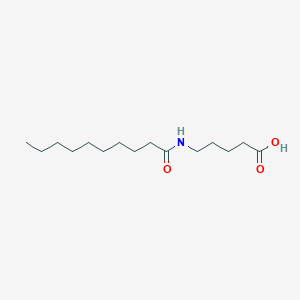
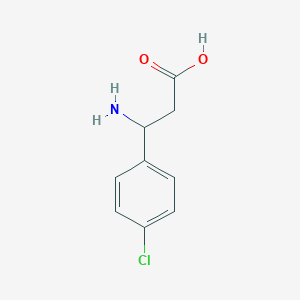
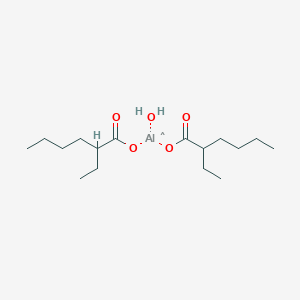
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
